molecular formula C19H24FN3O3 B045855 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid CAS No. 116163-02-1

1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Cat. No. B045855
M. Wt: 361.4 g/mol
InChI Key: ZMTUMOZDZAJLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, also known as moxifloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is used to treat a wide range of bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. Moxifloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair.

Mechanism Of Action

Moxifloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair. By inhibiting these enzymes, 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid prevents the bacteria from reproducing and eventually leads to their death.

Biochemical And Physiological Effects

Moxifloxacin has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain cytokines and chemokines, which are involved in the immune response to bacterial infections. It has also been shown to increase the levels of reactive oxygen species, which can lead to oxidative damage to bacterial cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid in lab experiments is its broad-spectrum antibacterial activity. This makes it useful for studying a wide range of bacterial infections. However, one limitation of using 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is that it can be toxic to certain cell types and can interfere with certain cellular processes.

Future Directions

There are a number of future directions for research on 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. One area of research is the development of new 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid derivatives with improved antibacterial activity and reduced toxicity. Another area of research is the use of 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid in combination with other antibiotics to enhance their effectiveness. Finally, there is a need for further research on the biochemical and physiological effects of 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid on the body.

Synthesis Methods

Moxifloxacin is synthesized through a multi-step process that involves the reaction of various chemical reagents. The initial step involves the reaction of 6-fluoro-3,4-dihydro-4-oxoquinoline-3-carboxylic acid with tert-butylamine to form 1-tert-butyl-6-fluoro-4-oxo-7-(2-tert-butylaminoethyl)-1,4-dihydroquinoline-3-carboxylic acid. This intermediate is then reacted with 3-methylpiperazine to form 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

Scientific Research Applications

Moxifloxacin has been extensively studied for its antibacterial activity and its potential use in the treatment of various bacterial infections. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

properties

CAS RN

116163-02-1

Product Name

1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Molecular Formula

C19H24FN3O3

Molecular Weight

361.4 g/mol

IUPAC Name

1-tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H24FN3O3/c1-11-9-22(6-5-21-11)16-8-15-12(7-14(16)20)17(24)13(18(25)26)10-23(15)19(2,3)4/h7-8,10-11,21H,5-6,9H2,1-4H3,(H,25,26)

InChI Key

ZMTUMOZDZAJLFA-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F

synonyms

1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-qu inoline-3-carboxylic acid

Origin of Product

United States

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